

PPTN Hydrochloride: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

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A Selective Antagonist of the P2Y14 Receptor

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Introduction

PPTN hydrochloride is a potent and highly selective antagonist of the P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars such as UDP-glucose.[1][2] The discovery of PPTN has provided a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y14 receptor, which is implicated in inflammatory and immune responses.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of **PPTN hydrochloride**, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Pharmacological Properties

PPTN hydrochloride is a white to off-white solid powder. A summary of its key quantitative data is presented in Table 1.



Property	Value	Reference
Chemical Name	4-[4-(4-Piperidinyl)phenyl]-7-[4- (trifluoromethyl)phenyl]-2- naphthalenecarboxylic acid hydrochloride	[3]
Molecular Formula	C29H24F3NO2 · HCI	[4]
Molecular Weight	511.96 g/mol	
CAS Number	1992047-65-0	-
Purity	≥98% (HPLC)	-
Solubility	Soluble to 100 mM in DMSO and 20 mM in ethanol	
Binding Affinity (KB)	434 pM for human P2Y14 receptor	_
Selectivity	>10,000-fold selective for P2Y14 over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13)	-
IC50 (Chemotaxis)	~1 nM (in the presence of 10 μM UDP-glucose)	-

Synthesis of PPTN Hydrochloride

The synthesis of PPTN is based on a multi-step process involving sequential Suzuki couplings to construct the 4,7-disubstituted 2-naphthoic acid core. The general synthetic scheme is outlined below. The synthesis was first described by Gauthier et al. (2011) and detailed in subsequent publications.

Experimental Protocol: Synthesis of PPTN

The synthesis of 4-((Piperidin-4-yl)-Phenyl)-7-(4-(Trluoromethyl)-Phenyl)-2-Naphthoic Acid (PPTN) follows a procedure described by Barrett et al. (2013), which is based on earlier work by Boger et al. (1996), Belly et al. (2009), and Gauthier et al. (2011).



Step 1: First Suzuki Coupling

- The starting material, a suitably protected 2-naphthoic acid derivative (prepared as described by Boger et al., 1996), is subjected to a Suzuki coupling reaction with an appropriate boronic acid or ester.
- Reaction Conditions: Typically involves a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction is heated to reflux for several hours.
- Work-up and Purification: After cooling, the reaction mixture is partitioned between an
 organic solvent and water. The organic layer is washed, dried, and concentrated. The
 resulting phenol intermediate is purified by column chromatography.

Step 2: Triflate Formation

- The phenol intermediate is converted to a triflate to prepare for the second Suzuki coupling.
- Reaction Conditions: The phenol is reacted with triflic anhydride (Tf2O) in the presence of a non-nucleophilic base (e.g., pyridine) in an inert solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C to room temperature).
- Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude triflate is purified by column chromatography.

Step 3: Boronation

- The triflate is converted to a boronic ester.
- Reaction Conditions: This is typically achieved through a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.
- Work-up and Purification: The product is purified by column chromatography to yield the boronate ester.

Step 4: Second Suzuki Coupling



- The boronate ester undergoes a second Suzuki coupling with a protected 4-(4-bromophenyl)piperidine.
- Reaction Conditions: Similar conditions to the first Suzuki coupling are used (palladium catalyst and base).
- Work-up and Purification: Standard aqueous work-up followed by column chromatography.

Step 5: Reduction and Deprotection

- The product from the second Suzuki coupling is reduced and deprotected to yield the final product, PPTN.
- Reaction Conditions: The specific conditions for reduction and deprotection will depend on the protecting groups used in the synthesis.
- Final Purification: The final compound is purified by preparative HPLC to achieve high purity (≥98%).

Step 6: Hydrochloride Salt Formation

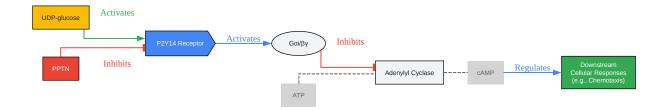
 The purified PPTN free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of HCl in a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Biological Activity and Mechanism of Action

PPTN hydrochloride is a competitive antagonist of the P2Y14 receptor. The P2Y14 receptor is a Gi-coupled receptor, and its activation by endogenous ligands like UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. PPTN blocks this signaling cascade by competing with the endogenous agonist for binding to the receptor.

P2Y14 Receptor Signaling Pathway





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Caption: P2Y14 receptor signaling pathway and inhibition by PPTN.

Experimental Protocols for Biological Assays Adenylyl Cyclase Inhibition Assay

This assay measures the ability of PPTN to antagonize the UDP-glucose-mediated inhibition of adenylyl cyclase.

- Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor.
- Methodology:
 - Cells are harvested and incubated with various concentrations of PPTN for a specified time.
 - UDP-glucose is then added to stimulate the P2Y14 receptor.
 - Adenylyl cyclase is activated using forskolin.
 - The reaction is stopped, and the amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay or an immunoassay.
- Data Analysis: The concentration-effect curve of UDP-glucose is plotted in the presence and absence of different concentrations of PPTN. A Schild analysis is performed to determine the KB value of PPTN, which quantifies its antagonist potency.



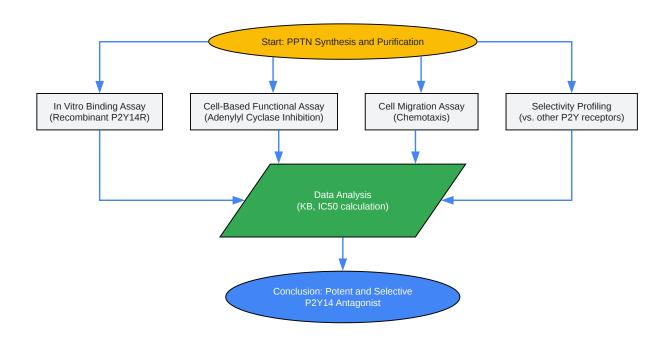
Chemotaxis Assay

This assay assesses the effect of PPTN on UDP-glucose-induced cell migration.

- Cell Lines: Differentiated HL-60 human promyelocytic leukemia cells or freshly isolated human neutrophils.
- Methodology:
 - A chemotaxis chamber (e.g., a Boyden chamber) is used, with a chemoattractant (UDPglucose) in the lower chamber and the cells in the upper chamber, separated by a porous membrane.
 - Cells are pre-incubated with various concentrations of PPTN before being placed in the upper chamber.
 - The chamber is incubated to allow cell migration towards the chemoattractant.
 - The number of cells that have migrated to the lower chamber is quantified by microscopy or a plate reader-based method.
- Data Analysis: The inhibitory effect of PPTN on cell migration is determined by comparing the number of migrated cells in the presence and absence of the antagonist. The IC50 value is calculated from the concentration-response curve.

Experimental Workflow for Evaluating PPTN Activity





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Caption: Workflow for the biological evaluation of PPTN.

Conclusion

PPTN hydrochloride is a cornerstone tool for the study of P2Y14 receptor signaling. Its high affinity and selectivity make it an invaluable reagent for elucidating the role of this receptor in various physiological and pathological processes, particularly those related to inflammation and immunity. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its application in further research and drug discovery efforts.

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